molecular formula C14H9Br2N3 B13347106 2,5-Bis(6-bromopyridin-2-yl)-1H-pyrrole

2,5-Bis(6-bromopyridin-2-yl)-1H-pyrrole

Cat. No.: B13347106
M. Wt: 379.05 g/mol
InChI Key: XJYZLBLLBGZKPP-UHFFFAOYSA-N
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Description

2,5-Bis(6-bromopyridin-2-yl)-1H-pyrrole is a heterocyclic compound that features a pyrrole core substituted with two 6-bromopyridin-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(6-bromopyridin-2-yl)-1H-pyrrole typically involves the reaction of 2,5-dibromopyridine with pyrrole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base, and a boronic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(6-bromopyridin-2-yl)-1H-pyrrole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

2,5-Bis(6-bromopyridin-2-yl)-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism by which 2,5-Bis(6-bromopyridin-2-yl)-1H-pyrrole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(6-bromopyridin-2-yl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual bromopyridinyl groups make it a versatile intermediate for further functionalization and application in various fields.

Properties

Molecular Formula

C14H9Br2N3

Molecular Weight

379.05 g/mol

IUPAC Name

2-bromo-6-[5-(6-bromopyridin-2-yl)-1H-pyrrol-2-yl]pyridine

InChI

InChI=1S/C14H9Br2N3/c15-13-5-1-3-9(18-13)11-7-8-12(17-11)10-4-2-6-14(16)19-10/h1-8,17H

InChI Key

XJYZLBLLBGZKPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CC=C(N2)C3=NC(=CC=C3)Br

Origin of Product

United States

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